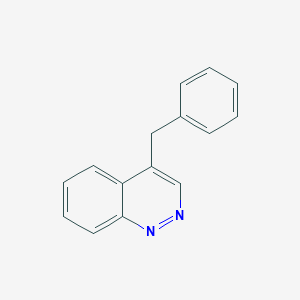

4-Benzylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-13-11-16-17-15-9-5-4-8-14(13)15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZYDRDCBXHKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Benzylcinnoline Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 4-Benzylcinnoline analogs, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are indispensable for assigning chemical shifts, identifying spin systems, and establishing connectivity.

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, COSY, HSQC, HMBC) for Proximity and Connectivity Elucidation

Multi-dimensional NMR experiments are vital for resolving complex spectra and confirming structural assignments by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled through bonds, typically over two or three bonds (²J and ³J). For 4-Benzylcinnoline, COSY spectra help delineate proton spin systems within the cinnoline (B1195905) core and the benzyl (B1604629) substituent, confirming proton-proton connectivities. For instance, identifying a correlation between a proton on the benzyl ring and an adjacent proton on the same ring confirms their vicinal relationship sdsu.edu.

HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons directly bonded to carbons (¹JCH coupling). HSQC/HMQC spectra are crucial for assigning ¹³C chemical shifts to their corresponding protons, providing direct evidence of ¹H-¹³C one-bond connectivity. This is fundamental for mapping the carbon skeleton of 4-Benzylcinnoline analogs sdsu.eduipb.ptgithub.ioyoutube.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). HMBC is particularly powerful for connecting different fragments of a molecule, such as linking the benzyl group to the cinnoline core or identifying quaternary carbons. For example, observing an HMBC correlation between a proton on the benzyl ring and a carbon within the cinnoline heterocycle would confirm their direct attachment sdsu.eduipb.ptgithub.ioyoutube.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close, typically within 5 Å. This is invaluable for determining stereochemistry and conformational preferences. For 4-Benzylcinnoline analogs, NOESY can help establish the spatial relationship between protons on the benzyl group and those on the cinnoline ring, or between different parts of the molecule, aiding in conformational analysis ipb.pt.

Illustrative NMR Data for a Related Benzyl Compound:

While specific data for 4-Benzylcinnoline might vary, the analysis of structurally similar compounds, such as Benzyl o-vanillin, demonstrates the application of these techniques.

| Experiment | Proton (δ, ppm) | Carbon (δ, ppm) | Connectivity |

| HSQC | 7.64 (d, J=8.6 Hz, 2H) | 128.00 (C) | H-2' to C-2' |

| 7.56 (dd, J=8.6, 1.4 Hz, 2H) | 129.50 (C) | H-3' to C-3' | |

| HMBC | 7.64 (d, J=8.6 Hz, 2H) | 145.23 (C) | H-2' to C-1' (benzyl attachment) |

| 7.56 (dd, J=8.6, 1.4 Hz, 2H) | 118.43 (C) | H-3' to C-2' (benzyl attachment) |

Note: Data adapted from ugm.ac.id for Benzyl o-vanillin to illustrate typical NMR correlations.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is essential for characterizing the physical properties of crystalline forms of 4-Benzylcinnoline analogs, including polymorphism, solvation, and molecular dynamics within the crystal lattice mdpi.comcrystalpharmatech.comresearchgate.net. Techniques like Magic Angle Spinning (MAS) NMR, often combined with Cross-Polarization (CP) and High-Power Decoupling (HPD), provide high-resolution spectra from solid samples. Advanced 2D ssNMR experiments, such as ¹³C–¹H heteronuclear correlation (HETCOR), can further elucidate local atomic environments and inter- or intra-molecular interactions, complementing X-ray diffraction data mdpi.comresearchgate.net. ssNMR can differentiate between various crystalline polymorphs by revealing distinct chemical shifts and spectral patterns arising from differences in molecular packing and conformation crystalpharmatech.com.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition and molecular formula of 4-Benzylcinnoline analogs. Unlike low-resolution mass spectrometry, HRMS provides measurements with high precision (typically to four or more decimal places), allowing for the unambiguous differentiation of compounds with very similar nominal masses but different elemental compositions msu.edusavemyexams.comuni-saarland.de.

The molecular ion peak observed in an HRMS spectrum corresponds to the intact molecule, and its precise mass allows for the calculation of its elemental formula. Furthermore, the fragmentation patterns observed in mass spectra provide valuable structural information. By analyzing the masses of fragment ions and the neutral molecules lost during fragmentation, one can deduce the presence of specific functional groups and the connectivity within the molecule. For 4-Benzylcinnoline, fragmentation could involve cleavage of the benzyl group, or fragmentation within the cinnoline ring system, yielding characteristic fragment ions that serve as a molecular fingerprint msu.eduuni-saarland.depnrjournal.commiamioh.edu.

Example of HRMS Data Interpretation:

| Compound/Ion | Exact Mass (Da) | Calculated Elemental Composition | Mass Defect (u) | Nominal Mass (Da) |

| Hypothetical C₁₃H₁₂N₂ | 208.1055 | C₁₃H₁₂N₂ | 0.1055 | 208 |

| Hypothetical C₁₂H₁₀O₂ | 202.0681 | C₁₂H₁₀O₂ | 0.0681 | 202 |

Note: This table illustrates the principle of HRMS; specific data for 4-Benzylcinnoline would be determined experimentally.

X-ray Diffraction (XRD) Crystallography for Single-Crystal Absolute Structure Determination

X-ray Diffraction (XRD) crystallography, particularly single-crystal XRD (SCXRD), is the definitive method for determining the absolute three-dimensional atomic structure of crystalline materials nih.govanton-paar.comwikipedia.org. This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystalline lattice.

Crystallographic Data Example for a Cinnoline Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a | 7.921(2) Å |

| Unit Cell b | 11.566(4) Å |

| Unit Cell c | 16.986(6) Å |

| Unit Cell β | 107.338(5)° |

| Z (Molecules/unit cell) | 4 |

| R₁ | 0.0559 |

| wR₂ | 0.1253 |

Note: Data from growingscience.com for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, illustrating typical crystallographic parameters.

Advanced Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Functional Group Identification and Molecular Interactions

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and probe molecular interactions within 4-Benzylcinnoline analogs contractlaboratory.comsfr.camt.comsapub.orggatewayanalytical.com.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, which excites specific vibrational modes of chemical bonds. Molecules with polar bonds, such as C=O, O-H, and N-H, typically exhibit strong absorption bands. For 4-Benzylcinnoline, FT-IR can identify characteristic functional groups present in the cinnoline ring (e.g., C=N, C=C stretching) and the benzyl substituent (e.g., aromatic C-H stretching, C-C ring vibrations) pnrjournal.combeilstein-journals.org.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light by molecular vibrations. It is particularly sensitive to changes in polarizability, making it effective for identifying bonds like C-C, C=C, and C≡C, as well as symmetric vibrations. Raman can provide a unique molecular fingerprint and is useful for studying molecular interactions and crystal lattice structures, including polymorphism mt.comgatewayanalytical.com.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, aiding in the confirmation of structural features and the identification of intermolecular forces such as hydrogen bonding, which can influence the solid-state properties of 4-Benzylcinnoline analogs sfr.camt.com.

Characteristic Vibrational Frequencies (cm⁻¹):

| Functional Group/Bond | FT-IR (Typical Range) | Raman (Typical Range) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| C=C (aromatic ring) | 1450-1600 | 1450-1600 |

| C=N (in heterocycle) | 1580-1650 | 1580-1650 |

| C-C (aliphatic) | 800-1200 | 800-1200 |

Note: These are general ranges; specific values for 4-Benzylcinnoline would be determined experimentally.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of 4-Benzylcinnoline analogs. These techniques probe the transitions of electrons between molecular orbitals, providing insights into conjugation, charge transfer characteristics, and potential luminescence beilstein-journals.orgmdpi.comrsc.orgmdpi.com.

UV-Vis Absorption Spectroscopy: This method measures the wavelengths of light absorbed by a molecule, which are characteristic of electronic transitions, typically π→π* and n→π*. The absorption spectrum can reveal the extent of conjugation in the molecule. For 4-Benzylcinnoline, UV-Vis spectra would show absorption bands related to the π-electron systems of both the cinnoline core and the benzyl substituent, potentially indicating intramolecular charge transfer (ICT) if electron-donating and electron-withdrawing groups are present beilstein-journals.orgmdpi.commdpi.com.

Fluorescence Spectroscopy: This technique measures the emission of light by a molecule after excitation. It provides information about the excited-state properties, including emission maxima (λem) and fluorescence quantum yields (ΦFL), which quantify the efficiency of fluorescence. The photophysical behavior, such as solvatochromism (change in emission color with solvent polarity), can also be studied, often indicating ICT processes rsc.orgrsc.org.

The combination of these spectroscopic methods allows for a comprehensive understanding of how structural modifications in 4-Benzylcinnoline analogs influence their electronic properties and light-emitting capabilities, which is relevant for applications in materials science and photochemistry beilstein-journals.orgmdpi.comrsc.org.

Reactivity Profiles and Mechanistic Organic Chemistry of 4 Benzylcinnoline

Reactivity of the Benzylic Carbon and Associated Functional Groups

Benzylic Functional Group Interconversions

While detailed studies focusing exclusively on the functional group interconversions at the benzylic methylene (B1212753) (CH₂) group of 4-benzylcinnoline are not extensively highlighted in the retrieved literature, the benzyl (B1604629) moiety itself is a common functional group in organic synthesis. General transformations applicable to benzylic positions include oxidation, halogenation, and alkylation. However, the specific reactivity of the benzylic position in 4-benzylcinnoline, in the context of its integration with the cinnoline (B1195905) heterocycle, would be influenced by the electronic properties of the cinnoline system. For instance, oxidation could potentially yield a carbonyl group, while halogenation might introduce a halogen atom at the benzylic carbon, creating opportunities for further nucleophilic substitution or coupling reactions. Direct examples of these transformations specifically on 4-benzylcinnoline were not prominent in the surveyed literature, suggesting that research in this area might be less explored compared to functionalizations of the cinnoline core itself.

Regioselectivity and Chemoselectivity in Transformations of 4-Benzylcinnoline Derivatives

The cinnoline scaffold offers multiple sites for chemical modification, making regioselectivity and chemoselectivity crucial considerations in its transformations. Research has demonstrated effective strategies for regioselective functionalization of the cinnoline core. For example, metalation reactions using bulky bases like TMP-Mg or TMP-Zn, often in the presence of Lewis acids such as BF₃·OEt₂, can direct functionalization to specific positions.

Metalation Strategies: The use of BF₃·OEt₂ with TMP₂Mg·2LiCl allows for magnesiation primarily at the C-3 position of the cinnoline scaffold, while TMPMgCl·LiCl enables selective zincation at the C-8 position rsc.orgacs.orgnih.govacs.org. Subsequent reactions of these organometallic intermediates with various electrophiles allow for the introduction of diverse functional groups at these specific sites, leading to regioselectively substituted cinnoline derivatives rsc.orgacs.orgnih.govacs.org.

Cross-Coupling Reactions: In the context of cross-coupling reactions, the regioselectivity in cinnolines is noted to potentially follow patterns observed in related diazines, where positions like C-4 might exhibit greater reactivity than C-2, and C-4 could be more reactive than C-3 baranlab.org.

Annulation Reactions: Certain annulation reactions leading to cinnoline derivatives, such as the azo-Povarov reaction, have been reported to proceed with exclusive regioselectivity acs.org. Similarly, palladium-catalyzed annulations involving pyrazol-3-ones and allenoates demonstrate chemoselectivity, successfully forming pyrazolone-fused cinnolines without significant side reactions at other potentially reactive sites within the substrates acs.org.

These findings highlight that precise control over regioselectivity and chemoselectivity can be achieved through judicious choice of reagents and reaction conditions, enabling targeted functionalization of the cinnoline framework, which would also apply to derivatives like 4-benzylcinnoline.

Investigation of Reaction Kinetics and Thermodynamic Control in Cinnoline Chemistry

Understanding the kinetics and thermodynamic parameters of reactions involving cinnolines is vital for optimizing synthetic routes and predicting product distributions.

Redox Reaction Kinetics: Studies have investigated the kinetics of cinnoline's redox behavior using electrochemical techniques like square-wave voltammetry. For instance, the standard redox reaction rate constant (k_s) for adsorbed cinnoline on a mercury electrode has been measured. At pH 7, the k_s value was found to be 455±110 s⁻¹, while at pH 9.2, it was 65±25 s⁻¹, and at pH 4.65, it was 300±75 s⁻¹ nih.govirb.hrresearchgate.net. These measurements provide insights into the electron transfer dynamics of the cinnoline system.

Enzyme Inhibition Kinetics: In the context of biological applications, cinnoline derivatives evaluated as human neutrophil elastase (HNE) inhibitors exhibited reversible competitive inhibition. Kinetic analyses revealed that while these derivatives offered increased stability compared to related compounds, they showed lower potency. The most potent compound in one study had a half-life (t₁/₂) of 114 minutes, indicating a degree of chemical stability nih.govtandfonline.com.

Kinetic Isotope Effects (KIE): In palladium-catalyzed annulation reactions leading to cinnoline derivatives, kinetic isotopic effect studies (k_H/k_D) have been performed. Values such as 3.76 and 4.27 observed in competition experiments suggest that C–H bond activation is a rate-determining step in these transformations acs.org.

Kinetic vs. Thermodynamic Control: General principles of chemical kinetics dictate that reactions can be governed by either kinetic or thermodynamic control. Kinetic control favors the product formed via the pathway with the lowest activation energy, often observed at lower temperatures where reverse reactions are negligible. Thermodynamic control, conversely, favors the most stable product, typically achieved at higher temperatures where reversibility allows the system to reach equilibrium libretexts.orgucla.edudalalinstitute.com. While specific studies directly comparing kinetic and thermodynamic control for 4-benzylcinnoline transformations were not found, these principles are universally applicable to organic reactions and would dictate product distribution based on reaction temperature and reversibility of intermediate steps.

Data Tables

Table 1: Regioselective Metalation of the Cinnoline Scaffold

| Metalation Agent / Conditions | Primary Metalation Site | Key Lewis Acid | Resulting Intermediate | Subsequent Functionalization Examples | Reference |

| TMP₂Mg·2LiCl (1.0 equiv) | C-3 (major), C-8 (minor) | None | C-3 magnesiated | Acylation, allylation, cross-coupling with aryl halides/alkenyl iodides | acs.org |

| BF₃·OEt₂ (1.1 equiv) + TMP₂Mg·2LiCl (1.1 equiv) | C-3 (>98%) | BF₃·OEt₂ | C-3 magnesiated | Acylation, allylation, cross-coupling with aryl halides/alkenyl iodides | acs.org |

| TMP₂Zn·2MgCl₂·2LiCl (1.0 equiv) | C-8 | None | C-8 zincated | Bromination, iodination, acylation, allylation, cross-coupling | acs.org |

| TMPMgCl·LiCl | C-8 | None | C-8 zincated | Coupling with electrophiles (X₂, aryl halides, allyl bromide, acid chlorides) | rsc.org |

Table 2: Synthesis of 4-Benzylcinnoline

| Starting Material(s) | Catalyst | Solvent | Reaction Conditions | Yield (%) | Notes | Reference |

| Aryl phenylallylidene hydrazone | AlCl₃ (10 mol%) | Toluene | Reflux (7 h) | 74 | Efficient, low cost, good yield, benign conditions | researchgate.net |

| 2-nitrobenzyl alcohol + Benzylamine | CₛOH·H₂O | EtOH/H₂O | 100 °C, 3 h (sealed tube) | Varies | Transition-metal-free intramolecular redox cyclization | rsc.org |

Computational and Theoretical Chemistry Studies on 4 Benzylcinnoline

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for 4-Benzylcinnoline Analogs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling are powerful computational techniques used to establish correlations between the chemical structure of molecules and their biological activities or physicochemical properties, respectively scienceforecastoa.comamazon.com. These methodologies are instrumental in drug discovery and medicinal chemistry, enabling the prediction of a compound's behavior and guiding the design of novel analogs with improved characteristics amazon.comresearchgate.netnih.govatlantis-press.comchemmethod.comresearchgate.net.

The core principle of QSAR/SPR involves the selection and mathematical representation of molecular descriptors that quantify various structural and electronic features of a molecule scienceforecastoa.comresearchgate.netatlantis-press.com. These descriptors can be broadly categorized into physicochemical (e.g., lipophilicity as measured by LogP, molecular weight, polar surface area), topological (reflecting connectivity and branching), electronic (related to charge distribution, orbital energies), and steric (describing molecular shape and size) properties scienceforecastoa.comresearchgate.netnih.govatlantis-press.com. By correlating these descriptors with experimentally determined biological activities or properties, predictive models can be developed amazon.comresearchgate.netnih.govchemmethod.com.

Common modeling techniques include Multiple Linear Regression (MLR), 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), and Artificial Neural Networks (ANN) researchgate.netnih.govchemmethod.comnih.govresearchgate.net. The robustness and predictive power of these models are assessed through rigorous validation procedures, including internal validation (e.g., cross-validation, yielding metrics like Q²) and external validation (e.g., testing on an independent dataset, yielding metrics like Q²ext) researchgate.netnih.govatlantis-press.comnih.govresearchgate.net. High correlation coefficients (R²) and cross-validated coefficients (Q²) indicate reliable models capable of predicting the activity or property of new, unsynthesized compounds researchgate.netnih.govatlantis-press.comresearchgate.net.

While specific QSAR and SPR studies focusing directly on 4-Benzylcinnoline or its immediate analogs were not identified in the provided search results, these established computational frameworks are widely applicable to heterocyclic systems. Such studies would typically involve synthesizing a series of 4-Benzylcinnoline derivatives, determining their biological activities or relevant properties, calculating a comprehensive set of molecular descriptors for each, and then developing predictive QSAR/SPR models. These models could then elucidate which structural features are critical for desired activities, thereby guiding the rational design of more potent or selective 4-Benzylcinnoline-based compounds.

Table 1: Common Molecular Descriptors in QSAR/SPR Studies

| Descriptor Category | Example Descriptors | Description | Relevance |

| Physicochemical | LogP, Molecular Weight (MW), Polar Surface Area (PSA) | Measures lipophilicity, size, and polarity of a molecule. | Crucial for predicting absorption, distribution, metabolism, excretion (ADME) and target binding interactions. |

| Topological | Wiener Index, Zagreb Indices | Graph-based properties reflecting molecular connectivity and branching. | Quantify structural complexity and shape independent of conformation. |

| Electronic | HOMO/LUMO energies, partial charges, dipole moment | Describe electron distribution, reactivity, and intermolecular electrostatic interactions. | Influence chemical reactivity and binding affinity to biological targets. |

| Steric | Molecular volume, shape indices, conformational parameters | Quantify the three-dimensional shape and size of the molecule. | Affect the complementarity of a molecule to a binding site or receptor pocket. |

Table 2: Typical QSAR Model Validation Parameters

| Parameter | Symbol/Name | Description | Ideal Value Range |

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | Close to 1 |

| Cross-validated R² | Q² (or Q²LOO) | Assesses the model's predictive ability by iteratively removing data points and refitting the model. | Typically > 0.5 |

| Standard Error of Estimate | SE | Indicates the average distance of observed values from the regression line; a measure of prediction error. | Low value |

| F-statistic | F | Tests the overall statistical significance of the regression model. | High value |

Mechanistic Insights from Computational Transition State Theory and Reaction Pathway Mapping

Computational Transition State Theory (TST) and reaction pathway mapping are essential tools for understanding the detailed mechanisms by which chemical reactions proceed solubilityofthings.comnumberanalytics.com. TST provides a theoretical framework to estimate reaction rates by analyzing the transition state, a high-energy, transient molecular configuration that reactants must pass through to form products solubilityofthings.comnumberanalytics.com. Reaction pathway mapping, often facilitated by computational methods, traces the sequence of molecular transformations, identifying key intermediates and the energy barriers (activation energies) associated with each step solubilityofthings.comnumberanalytics.comrsc.orghku.hk.

These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate potential energy surfaces (PES) numberanalytics.comhku.hkrsc.orgchemrxiv.orgdergipark.org.tr. The PES maps the energy of a molecular system as a function of its atomic coordinates, allowing for the precise identification of minima (reactants, products, intermediates) and saddle points (transition states) solubilityofthings.comnumberanalytics.com. Transition states represent the highest energy point along the minimum energy path connecting reactants to products, known as the Intrinsic Reaction Coordinate (IRC) solubilityofthings.comnumberanalytics.com. The activation energy (Ea) is the energy difference between the transition state and the reactants, dictating the reaction's rate solubilityofthings.comnumberanalytics.com.

By analyzing these computational outputs, researchers can gain profound mechanistic insights into chemical processes, including synthesis routes, degradation pathways, and catalytic cycles rsc.orghku.hkchemrxiv.org. Understanding these mechanisms is crucial for optimizing reaction conditions, designing more efficient catalysts, and predicting the reactivity of molecules. For instance, studies can reveal rate-determining steps, identify critical intermediates, and explain selectivity in complex reaction networks rsc.orgchemrxiv.orgdergipark.org.trosti.gov.

Specific computational studies employing TST and reaction pathway mapping focused on 4-Benzylcinnoline were not found in the provided search results. However, these methodologies are fundamental for elucidating the intrinsic reactivity of organic molecules. For a compound like 4-Benzylcinnoline, such studies could be applied to understand its synthesis mechanisms, potential degradation pathways under various conditions, or the mechanisms of any biological interactions if relevant. The data generated would typically include optimized geometries of reactants, intermediates, and transition states, along with their corresponding energies, enabling the construction of a detailed reaction energy profile.

Table 3: Illustrative Reaction Pathway Analysis Data

| Step | Species Type | Key Bond Transformation (Illustrative) | Activation Energy (kJ/mol) (Illustrative) |

| 1 | Reactants | N/A | N/A |

| 2 | Transition State (TS1) | Formation of bond A-B | ~100-200 |

| 3 | Intermediate (INT1) | Transient structure | N/A |

| 4 | Transition State (TS2) | Breaking of bond C-D | ~150-250 |

| 5 | Products | N/A | N/A |

Compound Names Mentioned:

4-Benzylcinnoline

Structure Activity Relationship Sar and Molecular Recognition Studies of 4 Benzylcinnoline in Biological Systems

Design Principles for Biologically Active 4-Benzylcinnoline Derivatives

The design of biologically active 4-benzylcinnoline derivatives is guided by established medicinal chemistry principles, drawing insights from SAR studies of the broader cinnoline (B1195905) and quinoline classes. The benzyl (B1604629) moiety at the C4-position offers a versatile scaffold for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

Key design principles would likely focus on:

Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can profoundly impact biological activity. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) can alter the electronic distribution of the entire molecule, affecting its binding affinity to target proteins. For instance, in related heterocyclic compounds, such substitutions have been shown to be crucial for activities like kinase inhibition and antibacterial effects. mdpi.comresearchgate.net

Modification of the Cinnoline Core: Substitutions on the benzo part of the cinnoline ring system can fine-tune the molecule's properties. For example, the introduction of halogen atoms or methoxy groups can enhance lipophilicity, potentially improving cell membrane permeability. SAR studies on other cinnoline derivatives have demonstrated that such modifications are critical for their anticancer and anti-inflammatory activities. nih.govingentaconnect.com

Linker Modification: While 4-benzylcinnoline has a direct connection between the cinnoline and benzyl moieties, the introduction of a flexible or rigid linker could be explored in derivative design. This could optimize the spatial orientation of the two ring systems for better interaction with a target's binding site.

Stereochemistry: If the benzyl group or any other part of the molecule contains a chiral center, the stereoisomers may exhibit different biological activities and metabolic profiles. The spatial arrangement of atoms is crucial for molecular recognition by biological macromolecules.

The following table summarizes potential modifications to the 4-benzylcinnoline scaffold and their predicted impact on biological activity, based on general principles and data from related compounds.

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Rationale/Example from Related Compounds |

| Benzyl Ring (para-, meta-, ortho-) | Electron-donating groups (-OCH3, -OH) | May enhance binding to electron-deficient pockets in target proteins. | Observed in some kinase inhibitors where such groups form key hydrogen bonds. ekb.eg |

| Benzyl Ring (para-, meta-, ortho-) | Electron-withdrawing groups (-Cl, -F, -NO2) | Can increase potency through halogen bonding or other specific interactions. | Halogenated derivatives of cinnolines have shown potent antimicrobial activity. nih.gov |

| Cinnoline Ring (Positions 6, 7) | Halogen substitution (-Cl, -Br) | Increased lipophilicity, potentially enhanced membrane permeability and antibacterial activity. | 6-chloro and 7-chloro substituted cinnolines showed potent antimicrobial effects. nih.gov |

| Cinnoline Ring (Positions 6, 7) | Methoxy groups (-OCH3) | Can influence metabolic stability and receptor interaction. | Dimethoxy substitution was crucial for topoisomerase I targeting activity in dibenzo[c,h]cinnolines. nih.gov |

Exploration of Molecular Targets and Their Interaction Mechanisms

The cinnoline scaffold has been identified as a key pharmacophore in the development of various enzyme inhibitors.

Kinase Inhibition: Several classes of protein kinases are important targets in cancer therapy. Cinnoline derivatives have been investigated as inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and PI3K. nih.govnih.gov For BTK, the cinnoline core can act as a scaffold that orients substituents to interact with the ATP-binding site. A 4-benzyl group could potentially occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity. Molecular docking and 3D-QSAR studies on cinnoline-based BTK inhibitors have shown that bulky substituents at certain positions are favorable for activity. nih.gov

Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease implicated in inflammatory diseases. Cinnoline derivatives have been designed as reversible competitive inhibitors of HNE. nih.gov The benzyl group in 4-benzylcinnoline could potentially interact with hydrophobic residues in the active site of HNE.

Phosphodiesterase (PDE) Inhibition: Cinnolines have been identified as inhibitors of phosphodiesterases, such as PDE4 and PDE10A, which are involved in inflammatory and neurological conditions. nih.gov The benzyl group could be oriented to interact with the hydrophobic regions of the PDE active site.

Topoisomerase Inhibition: Certain complex cinnoline derivatives have shown activity as topoisomerase I inhibitors, which are crucial enzymes in DNA replication and transcription. nih.gov This suggests a potential for DNA intercalating or enzyme-binding properties.

GABAA Receptors: Cinnoline derivatives have been explored as non-benzodiazepine modulators of GABAA receptors, which are key targets for anxiolytic and sedative drugs. nih.gov Some cinnolines act as positive allosteric modulators, particularly at α2- and α3-containing GABAA receptors. researchgate.net The benzyl group could play a role in subtype selectivity by interacting with specific amino acid residues in the benzodiazepine binding pocket.

Kinase Receptors: As mentioned in the enzyme inhibition section, receptor tyrosine kinases are a major class of targets for cinnoline derivatives in the context of anticancer drug discovery. ekb.eg

While direct evidence for 4-benzylcinnoline interacting with DNA or RNA is not available, the planar aromatic nature of the cinnoline ring system suggests a potential for such interactions. Related heterocyclic compounds, such as quinolines, have been shown to interact with DNA. biorxiv.orgnih.gov These interactions can occur through intercalation between base pairs or binding to the minor groove. The benzyl group could further stabilize such interactions or influence the mode of binding. Such interactions are often associated with anticancer and antimicrobial activities.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

In the absence of extensive experimental data for 4-benzylcinnoline, computational drug design approaches are invaluable for predicting its biological activities and guiding the synthesis of more potent derivatives.

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target. If the crystal structure of a target enzyme or receptor (e.g., a kinase or a GABAA receptor) is known, molecular docking studies can be performed to predict the binding mode and affinity of 4-benzylcinnoline. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. For example, docking studies on cinnoline-based BTK inhibitors have been used to understand their binding mechanism. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be employed. These approaches use the structural information from a set of known active molecules to build a model that predicts the activity of new compounds. nih.govresearchgate.netnih.gov

Pharmacophore Modeling: A pharmacophore model for a set of active cinnoline derivatives could be generated, identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. 4-Benzylcinnoline could then be evaluated against this model.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to cinnoline analogues to correlate their structural properties with their biological activities. nih.gov These models can provide contour maps that indicate regions where steric bulk, positive or negative electrostatic potential would be favorable for activity, thus guiding the design of new 4-benzylcinnoline derivatives.

Chemoinformatic and Data Mining Approaches for SAR Derivation

Chemoinformatics tools and data mining can be used to analyze large datasets of chemical structures and biological activities to derive SAR trends. By searching chemical databases for compounds containing the 4-benzylcinnoline scaffold or structurally similar molecules, it may be possible to identify potential biological targets and predict activities. Virtual screening of large compound libraries against known protein targets could also identify 4-benzylcinnoline as a potential hit for a particular biological activity. These in silico methods are cost-effective and can significantly accelerate the initial stages of drug discovery. nih.govresearchgate.netnih.gov

Future Research Trajectories and Unexplored Avenues in 4 Benzylcinnoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient, cost-effective, and environmentally benign synthetic routes is paramount in modern organic chemistry. For 4-benzylcinnoline and its derivatives, several promising directions are emerging:

Green Chemistry Approaches: Building upon existing methodologies that utilize Lewis acids like aluminum chloride researchgate.net or employ microwave-assisted reactions rsc.org, future research could focus on developing catalytic systems that are even more sustainable. This includes exploring organocatalysis, biocatalysis, or the use of heterogeneous catalysts that can be easily recovered and reused. The application of greener solvents, such as water or bio-derived solvents, and the reduction of waste generation through atom-economical reactions, like C-H functionalization strategies, are key areas for investigation researchgate.netacs.org.

Electrosynthesis and Flow Chemistry: Electrocatalytic methods offer a powerful route to drive chemical transformations under mild conditions, often avoiding the need for harsh chemical oxidants or reductants acs.org. Developing electrosynthetic protocols for 4-benzylcinnoline derivatives, potentially in continuous flow reactors, could lead to enhanced safety, scalability, and control over reaction parameters.

Table 8.1.1: Optimization of Lewis Acid Catalysis for 4-Benzylcinnoline Synthesis

| Lewis Acid | Yield (%) | Solvent | Time (h) | Notes |

| AlCl₃ | 74 | Toluene | 7 | Optimal conditions reported researchgate.net |

| TiCl₄ | 34 | Toluene | 8 | Lower yield compared to AlCl₃ |

| FeCl₃ | 23 | Toluene | 8 | Lower yield compared to AlCl₃ |

| InCl₃ | Trace | Toluene | 12 | Minimal conversion |

| SnCl₂·2H₂O | 44 | Toluene | 9.5 | Moderate yield |

| AlCl₃ | 20 | CH₃CN | 6 | Lower yield in acetonitrile |

| AlCl₃ | 48 | THF | 5 | Moderate yield in THF |

| AlCl₃ | 44 | DCM | 4 | Moderate yield in dichloromethane |

| AlCl₃ | 50 | DMF | 7 | Moderate yield in DMF |

| AlCl₃ | 40 | DMSO | 8 | Moderate yield in DMSO |

| AlCl₃ | 35 | CCl₄ | 7 | Moderate yield in carbon tetrachloride |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The synergy between Artificial Intelligence (AI) and Machine Learning (ML) offers transformative potential for accelerating the discovery and optimization of 4-benzylcinnoline derivatives.

Predictive Modeling of Properties: ML algorithms can be trained on existing datasets of cinnoline (B1195905) derivatives to predict crucial physical, chemical, and biological properties. This includes predicting solubility, stability, electronic characteristics, and potential biological activity, thereby guiding synthetic efforts towards molecules with desired attributes mdpi.commednexus.org. Techniques like quantitative structure-activity relationship (QSAR) modeling, enhanced by AI, can identify key structural features that influence efficacy or selectivity.

De Novo Design and Virtual Screening: AI-driven generative models can design novel 4-benzylcinnoline scaffolds with optimized properties from scratch. Coupled with virtual screening techniques, these models can rapidly sift through vast virtual libraries of compounds to identify promising candidates for specific applications, significantly reducing the time and cost associated with experimental screening mednexus.orgrsc.org.

Optimization of Synthetic Routes: ML can also be applied to optimize reaction conditions, predict yields, and identify the most efficient synthetic pathways for complex cinnoline structures, potentially integrating with automated synthesis platforms.

Table 8.2.1: AI/ML Application in Compound Recognition

| Technique | Application | Performance Metric | Notes |

| KSVM (with PCA) | Recognition of bi-heterocyclic compounds | 100% Accuracy | Demonstrates potential for property prediction and classification mdpi.com |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Single-Molecule Techniques

Understanding the fundamental reaction mechanisms and molecular dynamics of 4-benzylcinnoline and its transformations is crucial for rational design and optimization.

Time-Resolved Spectroscopy: Techniques such as time-resolved photoelectron spectroscopy (TRPES) acs.orgrsc.org, time-resolved X-ray absorption spectroscopy (TXAS) rsc.org, and time-resolved EPR (TREPR) spectroscopy frontiersin.org can probe ultrafast electronic and structural changes occurring during photochemical reactions or excited-state dynamics. These methods can elucidate reaction pathways, identify transient intermediates, and provide insights into energy transfer processes relevant to photochemistry or photophysics of cinnoline systems.

Single-Molecule Techniques: Single-molecule fluorescence spectroscopy oup.comnih.govacs.orgnih.govazolifesciences.com and scanning probe microscopy (SPM) techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) oup.com offer unprecedented resolution to study individual molecular events. These techniques can visualize molecular interactions, track catalytic cycles at the single-molecule level, and investigate chemical transformations with high precision, providing insights inaccessible through ensemble measurements. Combining these with advanced computational chemistry can further refine mechanistic understanding.

In Situ Spectroscopic Methods: The integration of spectroscopic techniques, such as NMR or UV-Vis spectroscopy, with in situ illumination capabilities allows for the real-time monitoring of photochemical reactions, enabling the identification of reaction intermediates and the elucidation of complex reaction networks uni-regensburg.de.

Exploration of Emerging Biological Targets and Disease Areas for Cinnoline Scaffolds

Cinnoline derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and CNS-related effects researchgate.netresearchgate.netzenodo.orgmdpi.comnih.govcapes.gov.brcitedrive.com. Future research can expand upon these known activities by exploring novel biological targets and disease areas:

Drug-Resistant Pathogens: The escalating challenge of antimicrobial resistance necessitates the development of new therapeutic agents. Cinnoline scaffolds could be explored for activity against multidrug-resistant bacteria, fungi, or parasites, potentially by targeting novel pathways or enzymes zenodo.orgnih.gov.

Neurodegenerative and Neurological Disorders: Cinnoline derivatives have shown promise in targeting receptors and enzymes implicated in CNS disorders mdpi.comnih.gov. Future research could focus on designing derivatives that specifically modulate targets relevant to Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions.

Oncology: Beyond general antitumor activity, cinnoline derivatives could be investigated for their potential to inhibit specific cancer-related enzymes (e.g., kinases, topoisomerases) or pathways involved in cancer cell proliferation, metastasis, or drug resistance researchgate.netresearchgate.netmdpi.com. Exploring their role in modulating the tumor microenvironment or as sensitizers for existing chemotherapies are also avenues.

Emerging Disease Areas: The versatility of the cinnoline scaffold suggests potential applications in other emerging disease areas, such as viral infections or metabolic disorders, by identifying new biological targets and tailoring cinnoline structures accordingly.

Table 8.4.1: Known Biological Targets of Cinnoline Derivatives

| Target Class | Specific Targets |

| Enzymes | Topoisomerases, Phosphodiesterases, Human Neutrophil Elastase, Kinases |

| Receptors | CSF-1R, GABA A, H₃R |

| General Activities | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory, Analgesic, Anxiolytic |

Design of 4-Benzylcinnoline Derivatives for Catalytic Applications or Advanced Chemical Tools

The unique electronic and structural properties of the cinnoline nucleus, including its electron-accepting capabilities, suggest potential applications beyond medicinal chemistry.

Organocatalysis and Ligand Design: Derivatives of 4-benzylcinnoline could be designed as chiral ligands for transition metal catalysis or as organocatalysts themselves. Their nitrogen atoms and aromatic system can provide coordination sites for metals or act as Lewis basic/acidic centers, facilitating various organic transformations. Research could focus on synthesizing cinnoline-based catalysts for asymmetric synthesis or for promoting challenging reactions under green conditions rsc.org.

Materials Science: The electron-accepting nature of cinnolines could make them suitable components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Derivatives could be designed to tune their photophysical properties, charge transport characteristics, or self-assembly behavior for advanced material applications.

Chemical Probes and Sensors: Functionalized 4-benzylcinnoline derivatives could be developed as fluorescent probes or chemosensors for detecting specific analytes or monitoring biological processes. Their inherent fluorescence properties, or those that can be engineered through derivatization, could be exploited for sensing applications.

Table 8.5.1: Potential Applications of Cinnoline Derivatives as Chemical Tools

| Application Type | Potential Role | Example Properties |

| Catalysis | Ligands for transition metals, Organocatalysts | Nitrogen coordination sites, Lewis acidity/basicity |

| Materials Science | Components in organic electronics (OLEDs, OFETs), Photoactive materials | Electron-accepting ability, Tunable photophysics |

| Chemical Probes/Sensors | Fluorescent probes, Chemosensors | Engineered fluorescence, Specific analyte binding |

Compound List:

4-Benzylcinnoline

Cinnoline

Cinnoline derivatives

Phthalazine

Quinazoline

Quinoxaline

Pyrido-pyrazines

O-phenylenediamine

Glyoxal

Oxalyl acid

Acetic acid

α-ketoacid

Aryl hydrazones

Aryl phenylallylidene hydrazone

Cinnamaldehyde

Aluminum chloride (AlCl₃)

Toluene

TiCl₄

FeCl₃

InCl₃

SnCl₂·2H₂O

Acetonitrile (CH₃CN)

Tetrahydrofuran (THF)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Carbon tetrachloride (CCl₄)

Lycopodium clavatum sporopollenin (B1173437) (LCS)

Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

1-nitro-2-phenylethylene

Piperidine

Pyrrole

Isoxazole

Oxazole

Naphthyl ester of cinoxacin

Pyrazole based cinnoline derivatives

4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide

Dibenzo[c,h]cinnolines

2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline

Quinoline

Isoquinoline

GABA A

CSF-1R

H₃R

Cyclooxygenase-2

Topoisomerases

Phosphodiesterases

Human neutrophil elastase

Bruton's tyrosine kinase

L. major

P. falciparum

M. tuberculosis

A. fumigatus

S. griseus

A. niger

A. parasitus

C. albicans

M. ruber

Ciprofloxacin

Benzodiazines

Nicotine

Pyridazine

Pyridylhydrazonals

Active methylene (B1212753) derivatives

α-(4-Cinnolyl)phenylacetonitrile

6,7-dimethoxy-4-hydroxycinnoline

4-chloro-6,7-dimethoxycinnoline (B3056711)

4-Mercaptocinnoline

6,7-dimethoxy-4-mercaptocinnoline

4,6,7-Trimethoxycinnoline

4-ethoxy-6,7-dimethoxycinnoline

4-amino-3-cinnolinecarboxylic acid derivatives

1-benzyl substituted 4-imino- and 4-oxocinnoline-3-carboxylic acids

Ethylcinnoline-3-carboxylates

1-benzylcinnoline-3-carboxylic acids

4-amino-3-cinnolinecarboxamides

4-aminocinnolines

4-oxo-3-cinnolinecarboxylic acids

Pyrimido[5,4-c]cinnolines

Triazolopyridocinnoline

2-chloro-3-cyano-4-(p-tolyl)pyrido[3,2-c]cinnoline

2-hydrazino substituent

Guanidine carbonate

Semicarbazide

Nitromethane

Nitroformaldehyde o-formylphenylhydrazone

Selenium derivatives

Carbonyl derivatives

PFBA (Perfluorobutanoic acid)

PFTeDA (Perfluorotetradecanoic acid)

4:2 FTOH (4,2-Fluoro-telomer alcohol)

Dopamine

GABA-A receptors

Muscimol

Thiomuscimol

BODIPY dyes

Q & A

Q. What are the established synthetic routes for 4-Benzylcinnoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis of 4-Benzylcinnoline derivatives typically involves benzylation of cinnoline precursors under controlled conditions. For example, analogous compounds like 4-benzylmorpholine derivatives are synthesized via nucleophilic substitution or catalytic coupling reactions, with purity (>97%) confirmed by HPLC and melting point analysis . To optimize reproducibility:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor reaction progress via TLC or LC-MS.

- Standardize stoichiometric ratios (e.g., benzyl chloride to cinnoline base) and solvent systems (e.g., DMF or THF).

- Validate product purity using spectroscopic techniques (NMR, IR) and elemental analysis .

Q. How can researchers characterize the electronic and structural properties of 4-Benzylcinnoline using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and benzyl group integration. For example, benzylic protons typically appear as singlets at δ 4.5–5.0 ppm .

- X-ray Crystallography : Resolve crystal structures to determine bond angles and confirm stereochemistry, as demonstrated for 4-benzylmorpholine derivatives .

- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What safety protocols are critical when handling 4-Benzylcinnoline and its intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for benzyl-containing compounds .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation.

- Waste Disposal : Segregate halogenated byproducts (e.g., from benzylation) and neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-Benzylcinnoline derivatives, such as unexpected coupling patterns in NMR?

Methodological Answer:

- Data Triangulation : Cross-validate NMR results with alternative techniques (e.g., HSQC, COSY) to distinguish between structural isomers or rotational conformers .

- Dynamic Effects : Consider temperature-dependent NMR to identify dynamic processes (e.g., ring puckering in morpholine analogs) that may obscure signals .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors, as suggested in reliability estimation frameworks .

Q. What experimental design strategies ensure robust statistical analysis in studies investigating 4-Benzylcinnoline’s bioactivity?

Methodological Answer:

- Controlled Variables : Fix temperature, pH, and solvent polarity to isolate biological effects. For example, cell-based assays should use standardized media (e.g., RPMI-1640 with 10% FBS) .

- Replication : Perform triplicate experiments with independent batches to assess batch-to-batch variability.

- Statistical Tests : Use ANOVA or t-tests to compare dose-response curves, ensuring p-values <0.05 for significance .

Q. How can computational models predict the reactivity of 4-Benzylcinnoline in catalytic systems or multi-step syntheses?

Methodological Answer:

- Mechanistic Studies : Apply DFT to map transition states and identify rate-limiting steps in benzylation reactions .

- Machine Learning : Train models on existing reaction databases (e.g., PubChem) to predict yields or side products under varying conditions .

- Kinetic Simulations : Use software like Gaussian or ORCA to model reaction pathways and optimize catalyst loading (e.g., Pd/C ratios) .

Data Contradiction and Reliability

Q. What methodologies address empirical contradictions in thermodynamic data (e.g., solubility, stability) for 4-Benzylcinnoline?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., solubility in DMSO vs. ethanol) and apply weighted averages to reconcile discrepancies .

- Error Propagation Analysis : Quantify measurement uncertainties in DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) to identify systemic biases .

- Independent Validation : Replicate experiments in collaborative labs to confirm melting points or degradation profiles .

Q. How can researchers design hypothesis-driven studies to explore 4-Benzylcinnoline’s mechanism of action in biological systems?

Methodological Answer:

- Hypothesis Formulation : Start with a specific question (e.g., “Does 4-Benzylcinnoline inhibit kinase X via competitive binding?”) .

- Experimental Controls : Include positive/negative controls (e.g., known kinase inhibitors) in enzyme assays.

- Omics Integration : Use transcriptomics or proteomics to identify downstream targets, followed by SPR (Surface Plasmon Resonance) for binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.